4-Amino-3-bromo-5-chlorobenzaldehyde
Description
4-Amino-3-bromo-5-chlorobenzaldehyde (CAS: 166527-08-8) is a halogenated aromatic aldehyde with the molecular formula C₇H₅BrClNO. This compound features a benzaldehyde core substituted with amino (-NH₂), bromo (-Br), and chloro (-Cl) groups at positions 4, 3, and 5, respectively. Its unique structure confers reactivity at the aldehyde group for nucleophilic additions or condensations, while the electron-withdrawing halogens and electron-donating amino group create a polarized aromatic system. Commercially, it is available in 1g or 5g quantities with a purity of 97% .
Properties
Molecular Formula |
C7H5BrClNO |
|---|---|
Molecular Weight |
234.48 g/mol |
IUPAC Name |
4-amino-3-bromo-5-chlorobenzaldehyde |
InChI |
InChI=1S/C7H5BrClNO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 |
InChI Key |
ZZYXZVAQBRDTIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-5-chlorobenzaldehyde typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: of a benzene derivative to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Bromination: and chlorination to introduce the bromo and chloro substituents.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-bromo-5-chlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Reduction of the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Br2, Cl2) and catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the benzene ring, depending on the reagents used.
Scientific Research Applications
Chemistry: 4-Amino-3-bromo-5-chlorobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and synthesis of novel drugs targeting specific biological pathways.
Industry: In the industrial sector, 4-Amino-3-bromo-5-chlorobenzaldehyde is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of compounds with specific properties for various applications .
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-5-chlorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of amino, bromo, and chloro groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Aldehyde vs. Carboxylic Acid
The substitution of the aldehyde (-CHO) group in 4-Amino-3-bromo-5-chlorobenzaldehyde with a carboxylic acid (-COOH) in 2-Amino-5-bromo-3-chlorobenzoic acid (CAS: 58026-21-4) drastically alters reactivity. The aldehyde group enables nucleophilic additions (e.g., formation of Schiff bases), while the carboxylic acid facilitates acid-base reactions or peptide coupling .
Positional Isomerism
2-Amino-5-bromo-4-chlorobenzaldehyde (CAS: 1036757-11-5) shares the same functional groups as the target compound but differs in substituent positions. The bromo and chloro groups at positions 5 and 4 (vs.
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing vs. Electron-Donating Groups: The amino group (-NH₂) in 4-Amino-3-bromo-5-chlorobenzaldehyde donates electrons via resonance, counteracting the electron-withdrawing effects of -Br and -Cl. This balance influences aromatic electrophilic substitution rates compared to 4-Bromo-2-chloro-6-methylaniline (CAS: 30273-42-8), where the methyl group (-CH₃) provides steric bulk but minimal electronic modulation .
- Thermal Stability: Aldehydes are generally less stable than carboxylic acids or anilines due to oxidation susceptibility. Thus, 2-Amino-5-bromo-3-chlorobenzoic acid may exhibit higher thermal stability under oxidative conditions .
Research Findings and Discrepancies
- Structural Ambiguity: lists 2-Amino-5-bromo-3-chlorobenzaldehyde under CAS 166527-08-8, conflicting with the target compound’s name.
- Similarity Scores: Compounds with scores >0.85 (e.g., 2-Amino-5-bromo-3-chlorobenzoic acid) share core functional groups but differ in backbone structure, limiting direct substitutability in reactions requiring aldehyde-specific chemistry .
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